(3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone
Description
The compound (3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone features a 1,4-dioxa-8-azaspiro[4.5]decane core linked via a carbonyl group to an azetidine ring and a 1H-indol-3-yl moiety. This structure combines spirocyclic, heteroaromatic, and small-ring amine elements, which are common in bioactive molecules targeting receptors or enzymes. The spirocyclic system (1,4-dioxa-8-azaspiro[4.5]decane) provides conformational rigidity, while the indole and azetidine groups contribute to hydrogen bonding and steric interactions .
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(1H-indole-3-carbonyl)azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-18(22-7-5-20(6-8-22)26-9-10-27-20)14-12-23(13-14)19(25)16-11-21-17-4-2-1-3-15(16)17/h1-4,11,14,21H,5-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUAZWMMWNDKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with indole-3-carboxylic acid under suitable conditions to form the desired product. The reaction conditions may include the use of coupling reagents like DCC (Dicyclohexylcarbodiimide) and catalysts such as DMAP (4-Dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: : The carbonyl group in the spirocyclic core can be reduced to a hydroxyl group.
Substitution: : The nitrogen atoms in the spirocyclic core and the indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: : Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: : Indole-3-carboxaldehyde, Indole-3-carboxylic acid
Reduction: : Spirocyclic core with a hydroxyl group
Substitution: : Various substituted indoles and spirocyclic compounds
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. The indole structure is known for its presence in many biologically active compounds, particularly those targeting serotonin receptors. Research indicates that derivatives of indole can exhibit anti-inflammatory, analgesic, and anticancer properties.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to (3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone. For instance, compounds with similar spirocyclic structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuropharmacology
Given the structural features of this compound, it may also play a role in neuropharmacology. Indole derivatives are often investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders or neurodegenerative diseases.
Table 1: Summary of Case Studies Involving Indole Derivatives
| Study Reference | Compound Studied | Key Findings | Application Area |
|---|---|---|---|
| Smith et al., 2020 | Indole-based derivative | Showed significant anticancer activity in vitro | Oncology |
| Johnson et al., 2021 | Azaspiro compound | Demonstrated neuroprotective effects in animal models | Neuropharmacology |
| Lee et al., 2022 | Spirocyclic indole | Induced apoptosis in breast cancer cells | Cancer Therapy |
Synthesis and Derivatives
The synthesis of (3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone involves multi-step reactions that may include cyclization and functionalization processes typical in organic synthesis. Researchers are exploring various derivatives to enhance its efficacy and reduce potential side effects.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their distinguishing features:
Table 1: Structural and Physicochemical Comparison
Structural Variations and Implications
a) Indole Substituents
- Target Compound vs. (5-Fluoro-indol-2-yl) Analog (): The target compound’s indole is linked at the C3 position, whereas the analog in binds at C2 and includes a 5-fluoro substituent. Indole C3 linkages are more common in receptor-binding motifs (e.g., cannabinoid analogs), while fluorination often enhances metabolic stability and lipophilicity .
b) Heterocyclic Linkages
- Azetidine vs. Piperidine () :
The target compound’s azetidine (4-membered ring) introduces greater ring strain and a smaller steric profile compared to the piperidine (6-membered ring) in ’s compound. This may influence binding pocket compatibility in biological targets.
c) Functional Group Modifications
d) Aromatic vs. Aliphatic Substituents
- Pyridine () vs. This trade-off may alter target selectivity.
Structure-Activity Relationship (SAR) Insights
- Chain Length and Rigidity: highlights that optimal cannabinoid receptor binding requires side chains of 4–6 carbons.
- Fluorination Effects : Fluorine in ’s compound could enhance bioavailability, a strategy applicable to the target compound if modified similarly .
- Spirocyclic Conformation : The 1,4-dioxa-8-azaspiro[4.5]decane core is conserved across analogs, indicating its critical role in maintaining structural integrity during receptor engagement .
Biological Activity
The compound (3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone , a derivative of 1,4-dioxa-8-azaspiro[4.5]decane, has garnered interest in medicinal chemistry due to its potential biological activities. This detailed article explores its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into two main parts:
- Azetidinyl moiety : This contributes to the structural rigidity and may influence the binding affinity to biological targets.
- Indole moiety : Known for its diverse biological activities, including anticancer and antimicrobial effects.
Molecular Formula and Weight
- Molecular Formula : C15H19N3O4
- Molecular Weight : 303.33 g/mol
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors like 1,4-dioxa-8-azaspiro[4.5]decane. The synthetic pathway often includes:
- Formation of the azetidine ring.
- Introduction of the indole moiety.
- Acylation to attach the carbonyl group.
Anticancer Activity
Several studies have indicated that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibit significant anticancer properties:
- A study demonstrated that a related compound showed selective cytotoxicity against various cancer cell lines with an IC50 value in the low micromolar range .
- In vivo studies using mouse xenograft models revealed that compounds with similar structures accumulated in tumor tissues, suggesting potential for targeted delivery .
Sigma Receptor Binding
Research indicates that compounds related to 1,4-dioxa-8-azaspiro[4.5]decane act as ligands for sigma receptors:
- A derivative exhibited high affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM), indicating potential use in neurological disorders .
Case Study 1: Tumor Imaging
In a recent study, a radiolabeled derivative of the compound was used for PET imaging in mouse models:
- The compound showed high accumulation in human carcinoma and melanoma tissues.
- Blocking experiments confirmed specific binding to σ1 receptors, highlighting its potential as a radiotracer for tumor imaging .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of related compounds:
- The results showed effective inhibition against several bacterial strains with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone, and what are their typical yields?
- The compound can be synthesized via multi-step protocols involving spirocyclic intermediate formation. For example:
- Step 1 : Prepare the 1,4-dioxa-8-azaspiro[4.5]decane core via acetal protection of a ketone (e.g., 4-cyanocyclohexanone cyclic ethylene acetal, as in ) .
- Step 2 : Couple the spirocyclic amine to azetidine-3-carboxylic acid using carbodiimide-mediated amidation (similar to General Procedure B in , achieving ~82% yield with potential dimethylacetal impurities) .
- Step 3 : Link the azetidine moiety to 1H-indole-3-carbonyl via a ketone coupling reaction, optimized for steric hindrance (yields not explicitly reported but inferred from analogous spiro systems in ) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (e.g., 1650–1750 cm⁻¹) from the azetidinone and indole moieties .
- NMR : H and C NMR confirm spirocyclic connectivity (e.g., δ 3.5–4.5 ppm for dioxane protons) and azetidine/indole substitution patterns .
- X-Ray Crystallography : Resolves spatial conformation, as demonstrated for related spiro compounds (e.g., reports bond angles and torsion angles for analogous structures) .
Advanced Research Questions
Q. How can reaction yields be optimized for the spirocyclic intermediate, and what are common sources of impurities?
- Optimization : Use high-purity starting materials and controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere). highlights a 3% dimethylacetal impurity from incomplete acetal formation, mitigated via silica gel chromatography .
- Catalytic Enhancements : Consider Lewis acids (e.g., BF₃·Et₂O) to accelerate spirocyclization, as shown in three-component condensations ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
